6-(piperidin-1-yl)-N-(o-tolyl)pyrimidine-4-carboxamide
Description
6-(Piperidin-1-yl)-N-(o-tolyl)pyrimidine-4-carboxamide is a pyrimidine derivative featuring a piperidine ring at the 6-position and an o-tolyl-substituted carboxamide group at the 4-position. Pyrimidine scaffolds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The piperidine moiety enhances lipophilicity and membrane permeability, while the o-tolyl group introduces steric and electronic effects that may influence binding affinity.
Properties
IUPAC Name |
N-(2-methylphenyl)-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-7-3-4-8-14(13)20-17(22)15-11-16(19-12-18-15)21-9-5-2-6-10-21/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQXHYFYJNTBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidin-1-yl)-N-(o-tolyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Substitution Reactions: Introduction of the piperidin-1-yl group and the o-tolyl group can be done through nucleophilic substitution reactions using suitable reagents like piperidine and o-toluidine.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(piperidin-1-yl)-N-(o-tolyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural features, biological activities, and physicochemical properties of 6-(piperidin-1-yl)-N-(o-tolyl)pyrimidine-4-carboxamide and its analogues:
Notes:
- Antitubercular Activity : Compound 43 () shares the pyrimidine-4-carboxamide core with the target compound but differs in substituents, achieving potent antitubercular activity (MIC ≤1 µg/mL) . The o-tolyl group in the target compound may confer distinct steric effects compared to the pyridin-3-yl group in compound 43.
- Physicochemical Properties : Piperidine and piperazine substituents (e.g., compound 43’s 4-methylpiperazinyl group) influence solubility and bioavailability. The target compound’s piperidinyl group may offer balanced lipophilicity for cellular uptake.
Biological Activity
6-(Piperidin-1-yl)-N-(o-tolyl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Core : The pyrimidine structure is synthesized through condensation reactions involving β-dicarbonyl compounds and guanidine derivatives.
- Piperidine Substitution : Piperidine is introduced via nucleophilic substitution reactions.
- Carboxamide Formation : The carboxamide group is formed through amide coupling reactions using carboxylic acid derivatives and amines.
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, including:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study demonstrated that specific piperidine derivatives could induce apoptotic cell death and cell cycle arrest in cancer cells, suggesting that this compound may also have similar effects .
The biological activity of this compound is likely mediated through interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other pyrimidine derivatives that act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modulating lipid signaling pathways .
- Receptor Interaction : It may interact with specific receptors to exert its pharmacological effects, which could include modulation of neurotransmitter systems or ion channels, contributing to its potential use in treating central nervous system disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. Research has shown that modifications at specific positions on the pyrimidine ring can significantly affect potency and selectivity against various targets. For instance, substituents on the piperidine ring can enhance binding affinity and improve pharmacokinetic properties .
| Compound | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| A | Structure A | Antibacterial | 3.12 |
| B | Structure B | Anticancer | 0.24 |
| C | Structure C | Antifungal | 0.97 |
Case Studies
Several case studies have investigated the biological activity of pyrimidine derivatives:
- Antimicrobial Efficacy : A study evaluated a series of piperidine-based compounds for their antimicrobial activity against clinical isolates, revealing that modifications led to enhanced efficacy against resistant strains .
- Cancer Treatment : Another study focused on the apoptotic effects induced by similar compounds in cancer cell lines, demonstrating significant cytotoxicity and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
